Para-Lacto-N-neohexaose linked to BSA
Description
Significance of Human Milk Oligosaccharides (HMOs) in Biological Systems
Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, ranking as the third largest solid constituent after lactose (B1674315) and lipids. Far from being a simple source of calories, HMOs are non-digestible by the infant and instead function as bioactive molecules with profound effects on early life development. biocompare.com Their primary roles include acting as prebiotics to foster a healthy gut microbiome, particularly by promoting the growth of beneficial bacteria like Bifidobacterium. frontiersin.org
HMOs also play a crucial role in the development and modulation of the neonatal immune system. biopharmaspec.com They can act as decoy receptors, preventing pathogens from attaching to the infant's intestinal cells, thereby reducing the risk of infections. biocompare.com Furthermore, some HMOs are thought to contribute to brain development and cognitive function. The diverse structures of HMOs lead to a wide array of specific functions, making them a key area of research in nutrition and medicine. biopharmaspec.com
Rationale for Carrier Protein Conjugation in Glycobiology: The Role of Bovine Serum Albumin (BSA)
In immunological studies, small molecules like oligosaccharides are often considered haptens, meaning they are not capable of eliciting an immune response on their own. nih.gov To overcome this, they are conjugated to a larger carrier protein, which provides the necessary immunogenicity. Bovine Serum Albumin (BSA) is a frequently chosen carrier protein for several reasons.
BSA is a large, stable, and well-characterized protein with numerous sites for conjugation. acs.org Its use as a carrier can facilitate the development of antibodies specific to the hapten, in this case, pLNnH. mdpi.com The resulting pLNnH-BSA conjugate can then be used as an immunogen to produce antibodies that specifically recognize the pLNnH structure. These antibodies are invaluable tools for developing diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), to detect the presence of pLNnH or competing molecules in biological samples. While the use of BSA can sometimes lead to the generation of antibodies against the carrier itself, various immunological techniques can be employed to isolate hapten-specific responses. frontiersin.org
Overview of Para-Lacto-N-neohexaose (pLNnH) Structure and Biological Relevance
Para-Lacto-N-neohexaose is a linear hexasaccharide, meaning it is composed of six sugar units linked in a chain. Its specific structure is Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc. nih.gov The chemical synthesis of pLNnH has been achieved through complex, multi-step processes, allowing for the production of pure standards for research purposes. nih.gov
While the precise biological functions of pLNnH are still under investigation, its presence as a core structure in human milk suggests important roles. Like other HMOs, it is believed to contribute to the establishment of a healthy gut microbiota and may have immunomodulatory effects. The availability of synthetic pLNnH and its conjugates is crucial for elucidating its specific interactions with host cells and microbes.
Academic Research Landscape of pLNnH-BSA Conjugates
Direct academic research focusing specifically on the pLNnH-BSA conjugate is an emerging area. However, the principles of its application can be inferred from studies involving other oligosaccharide-BSA conjugates. These conjugates are primarily used in the following research areas:
Immunology and Vaccine Development: Oligosaccharide-protein conjugates are instrumental in developing vaccines against bacterial pathogens whose surfaces are decorated with specific carbohydrate antigens. The pLNnH-BSA conjugate could potentially be used to investigate the immune response to this specific glycan structure.
Diagnostic Assay Development: As previously mentioned, pLNnH-BSA can be used as a coating antigen in ELISA plates to detect and quantify anti-pLNnH antibodies in serum or other biological fluids. This is a common strategy for studying the immune response to specific glycans and for the development of diagnostic tools. frontiersin.org
Glycan-Protein Interaction Studies: Immobilized pLNnH-BSA on a solid support can be used in affinity chromatography to isolate and identify proteins that bind specifically to the pLNnH structure. This is a powerful method for discovering novel glycan-binding proteins and understanding their biological functions.
Detailed Research Findings
While specific data tables for pLNnH-BSA are not yet widely available in published literature, the table below illustrates the type of data that would be generated from the characterization of such a conjugate, based on common analytical techniques used for similar glycoconjugates.
| Parameter | Method | Expected Outcome | Significance |
| Confirmation of Conjugation | SDS-PAGE | An increase in the molecular weight of BSA corresponding to the attachment of pLNnH. | Verifies that the oligosaccharide has been successfully linked to the protein carrier. |
| Quantification of Conjugated Glycan | MALDI-TOF Mass Spectrometry | Determination of the average number of pLNnH molecules conjugated to each BSA molecule. | Provides the glycan-to-protein ratio, which is crucial for standardizing immunological assays. |
| Antibody Titer Determination | ELISA | Measurement of the concentration of anti-pLNnH antibodies generated in an immunized animal. | Demonstrates the immunogenicity of the conjugate and provides a key reagent for further studies. |
Synthesis and Characterization of Oligosaccharide-BSA Conjugates
The synthesis of a pLNnH-BSA conjugate would typically involve the following steps:
Functionalization of pLNnH: The pLNnH oligosaccharide is chemically modified to introduce a reactive linker at one end.
Activation of BSA: The BSA protein is treated with a reagent to make its amino acid side chains (e.g., lysine (B10760008) residues) reactive towards the linker on the pLNnH.
Conjugation Reaction: The functionalized pLNnH and activated BSA are mixed under specific reaction conditions to form a stable covalent bond. A common method for this is reductive amination.
Purification and Characterization: The resulting pLNnH-BSA conjugate is purified to remove any unreacted components. Characterization is then performed using techniques such as SDS-PAGE, mass spectrometry, and NMR spectroscopy to confirm the successful conjugation and determine the ratio of pLNnH to BSA. mdpi.com
The characterization of glycan-protein conjugates is a critical aspect of their use in research, ensuring the quality and consistency of these important tools. biocompare.combiopharmaspec.com
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc |
Origin of Product |
United States |
Synthetic and Bioconjugation Strategies for Para Lacto N Neohexaose Bsa Conjugates
Chemical and Chemoenzymatic Synthesis of Para-Lacto-N-neohexaose
The synthesis of a complex oligosaccharide like pLNnH, a human milk oligosaccharide (HMO), presents significant chemical challenges due to the need for precise control over stereochemistry and regioselectivity. nih.govnih.gov Both purely chemical and combined chemoenzymatic approaches have been developed to assemble this hexasaccharide. nih.govfrontiersin.org
Glycosylation Methodologies for Oligosaccharide Assembly
The construction of the pLNnH backbone, which consists of a lactose (B1674315) unit extended with two N-acetyllactosamine (LacNAc) residues, relies on a series of carefully orchestrated glycosylation reactions. nih.gov A common and effective approach is the convergent 3+3 coupling strategy, where two trisaccharide fragments are synthesized separately and then joined together. nih.govresearchgate.net This method has been shown to be successful after screening various leaving groups and temporary protecting group combinations. nih.gov
Key to these syntheses is the activation of a glycosyl donor, which then reacts with a glycosyl acceptor. Promoters such as N-iodosuccinimide (NIS) in conjunction with trifluoromethanesulfonic acid (TfOH) are often used to facilitate this coupling. nih.gov For instance, a thioglycoside donor can be activated by this promoter system to react with a disaccharide acceptor, forming a trisaccharide in good yield. nih.gov
The choice of glycosylation strategy is critical. While a 2+4 coupling approach was attempted, it proved unsuccessful, leading researchers to adopt the 3+3 strategy to avoid using glucosamine (B1671600) as a glycosyl donor at a later stage of the synthesis. nih.gov Chemoenzymatic methods offer an alternative by using glycosyltransferases to form specific linkages, which can simplify the process by reducing the need for extensive protecting group manipulations. frontiersin.orgnih.govnih.gov These enzymes catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule with high specificity. nih.govnih.gov
Protecting Group Strategies in pLNnH Synthesis
Protecting groups are indispensable in oligosaccharide synthesis to mask reactive hydroxyl groups and ensure that glycosylation occurs at the desired position. jocpr.comuniversiteitleiden.nl The selection of appropriate protecting groups is a critical aspect that dictates the success of the synthetic route. nih.govutsouthwestern.edu
In the synthesis of pLNnH, a variety of protecting groups are employed. For example, a temporary 4-O-levulinoyl group can be introduced and later selectively removed using hydrazine (B178648) acetate. nih.gov Permanent protecting groups like benzyl (B1604629) ethers are common and are typically removed in the final steps of the synthesis through catalytic hydrogenation. nih.gov
A multi-step protection and deprotection sequence is often necessary. For instance, a reprotection strategy might involve introducing a levulinoyl group, removing a trityl group, and then adding a benzoyl group to achieve the desired pattern of protection for the subsequent glycosylation step. nih.gov The careful orchestration of these protecting groups allows for the sequential and regioselective construction of the complex pLNnH structure. universiteitleiden.nl
Linker Design and Functionalization for pLNnH Coupling
To attach the synthesized pLNnH to BSA, a linker molecule is typically introduced at the reducing end of the oligosaccharide. This linker serves to distance the carbohydrate from the protein backbone, which can improve its accessibility for biological interactions. The linker must possess a functional group that is suitable for conjugation to the protein.
Commonly, linkers are designed to terminate in an amine or a carboxyl group. frontiersin.org For example, an allyl glycoside can be incorporated at the reducing end of the oligosaccharide. frontiersin.org Through ozonolysis, the allyl group is converted to an aldehyde, which can then be used in reductive amination to couple with the protein. frontiersin.org Another approach involves using linkers with a terminal amine group, which can then participate in amide bond formation or be used in squaric acid chemistry for protein conjugation. springernature.comnih.gov The choice of linker can influence the efficiency of the conjugation reaction and the properties of the final glycoconjugate.
Conjugation Chemistries for Para-Lacto-N-neohexaose to Bovine Serum Albumin
Once pLNnH is synthesized and functionalized with a suitable linker, the final step is its covalent attachment to BSA. Several reliable methods exist for this carbohydrate-protein conjugation.
Reductive Amination Approaches
Reductive amination is a widely used method for conjugating a carbohydrate with a free reducing end, or one that has been functionalized to contain an aldehyde, to the amine groups of lysine (B10760008) residues on a protein. frontiersin.orgnih.gov The reaction proceeds through the formation of a Schiff base (an iminium ion intermediate) between the aldehyde on the sugar and an amine group on the protein, which is then reduced to a stable secondary amine linkage. nih.govwikipedia.org
A common reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN), as it selectively reduces the imine in the presence of the carbonyl group. nih.govmasterorganicchemistry.com The reaction conditions, such as pH, temperature, and the presence of additives like borate (B1201080) ions, can be optimized to significantly increase the coupling efficiency. researchgate.net Improved protocols have been developed that allow for efficient conjugation even with microgram quantities of the sugar. nih.gov
Amide Coupling Techniques
Amide coupling is another robust method for linking carbohydrates to proteins. This approach requires the oligosaccharide to be functionalized with a carboxylic acid group and the protein's amine groups to be available for reaction. The formation of the amide bond is typically facilitated by a coupling agent, such as a carbodiimide.
Alternatively, if the linker on the pLNnH terminates in an amine, it can be coupled to the carboxylic acid groups on the protein (aspartic and glutamic acid residues). Another strategy involves converting the reducing end of the sugar to an aldonic acid, which can then be activated and coupled to the amine groups of the protein. frontiersin.org Squaric acid chemistry also provides a two-step method for forming a stable amide-like linkage between an amine-functionalized oligosaccharide and a protein. springernature.comnih.gov
Data Tables
Table 1: Key Glycosylation Reactions in pLNnH Synthesis
| Donor | Acceptor | Promoter System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Thioglycoside Donor 6 | Disaccharide Acceptor 10 | NIS/TfOH | Trisaccharide 12 | 70% | nih.gov |
| Trisaccharide Donor | Trisaccharide Acceptor | - | Hexasaccharide | - | nih.govresearchgate.net |
| Protecting Group | Type | Removal Conditions | Reference |
|---|---|---|---|
| Levulinoyl (Lev) | Temporary | Hydrazine acetate | nih.gov |
| Trityl (Tr) | Temporary | Dilute Trifluoroacetic Acid (TFA) | nih.gov |
| Benzoyl (Bz) | Permanent | Harsh basic conditions | universiteitleiden.nl |
| Benzyl (Bn) | Permanent | Catalytic hydrogenation | nih.gov |
| Conjugation Method | Functional Groups | Key Reagents | Linkage Formed | Reference |
|---|---|---|---|---|
| Reductive Amination | Aldehyde (on sugar), Amine (on protein) | NaBH₃CN | Secondary Amine | frontiersin.orgnih.gov |
| Amide Coupling | Carboxylic Acid (on sugar), Amine (on protein) | Carbodiimides | Amide | frontiersin.org |
Thiol-Maleimide Conjugation
Thiol-maleimide coupling is a widely utilized bioconjugation technique that forms a stable thioether bond through the reaction of a maleimide (B117702) group with a sulfhydryl (thiol) group. tocris.combachem.com This method is favored for its rapid reaction kinetics and high specificity under mild, near-neutral pH conditions. bachem.com The process for conjugating a thiolated pLNnH to maleimide-activated BSA typically involves a two-step approach.
First, the carrier protein, BSA, is activated with a heterobifunctional crosslinker containing a maleimide group and an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amines on the lysine residues of BSA to introduce maleimide functionalities. nih.gov Subsequently, a thiol-modified pLNnH derivative is added, which undergoes a Michael addition reaction with the maleimide group on the BSA, resulting in the pLNnH-BSA conjugate. nih.govresearchgate.net
A critical aspect of this strategy is the stability of the resulting thiosuccinimide linkage. Under certain conditions, this bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, leading to the dissociation of the conjugate. nih.gov To address this, strategies such as transcyclization have been developed to form a more stable six-membered ring structure, thus preventing the reversal of the conjugation. bachem.comnih.gov
The efficiency of the conjugation is influenced by several factors, including the pH of the reaction buffer, which is ideally maintained between 7.0 and 7.5. tocris.com The molar ratio of the maleimide-activated BSA to the thiolated pLNnH is also a key parameter to control the hapten density on the carrier protein. nih.gov
Other Advanced Bioconjugation Methods
Beyond thiol-maleimide chemistry, other advanced methods can be employed for the synthesis of pLNnH-BSA conjugates. These methods often aim to provide alternative selectivities, improve conjugate stability, or simplify the conjugation process.
One such method involves the use of cross-linking reagents like disuccinimidyl suberate (B1241622) (DSS) and disuccinimidyl glutarate (DSG). nih.gov These homobifunctional crosslinkers react with primary amines, and can be used to conjugate an amino-functionalized pLNnH to the lysine residues of BSA. This approach is straightforward and can be monitored effectively using techniques like MALDI-TOF mass spectrometry. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi reactions, represent another advanced strategy. researchgate.net These methods allow for the precise synthesis of complex molecules and have been used to create conjugates between carrier proteins and other haptens. For pLNnH-BSA synthesis, this would involve the preparation of a pLNnH derivative with a suitable functional group for the cross-coupling reaction, followed by its conjugation to a modified BSA. researchgate.net
The Maillard reaction, a non-enzymatic reaction between an amino group and a reducing sugar, can also be used to form BSA-glycan conjugates. nih.gov This method involves incubating BSA with the reducing end of pLNnH under controlled conditions of temperature and humidity. nih.gov While simpler in execution, the Maillard reaction can lead to a more heterogeneous mixture of products. nih.gov
Optimization of Conjugation Reaction Parameters and Yield
The successful synthesis of pLNnH-BSA glycoconjugates with desired characteristics hinges on the careful optimization of reaction parameters. The goal is to achieve a high yield of the conjugate with a reproducible hapten density, which is the number of pLNnH molecules attached to each BSA molecule. nih.gov
Key parameters that require optimization include:
Molar Ratio of Reactants: The ratio of the pLNnH derivative to BSA directly influences the hapten density. nih.gov A range of molar ratios should be tested to find the optimal balance between achieving a sufficient immune response and avoiding potential issues like protein precipitation or altered conformation. nih.govnih.gov
pH: The pH of the reaction buffer affects the reactivity of the functional groups involved in the conjugation. For instance, the reaction of NHS esters with amines is most efficient at a pH of around 8.0, while thiol-maleimide coupling proceeds optimally at a pH of 7.0-7.5. tocris.com
Reaction Time and Temperature: The duration and temperature of the incubation period can impact the efficiency of the conjugation and the stability of the reactants and products. nih.gov These parameters should be optimized to maximize the yield of the desired conjugate while minimizing side reactions.
Statistical experimental design methods, such as the Taguchi method or response surface methodology, can be employed to systematically optimize these parameters. nih.govresearchgate.net These approaches allow for the efficient exploration of the effects of multiple variables on the final product characteristics. nih.govresearchgate.net
Below is an interactive data table summarizing the key parameters and their typical ranges for optimizing pLNnH-BSA conjugation.
| Parameter | Typical Range | Rationale |
| Molar Ratio (pLNnH:BSA) | 5:1 to 400:1 nih.gov | Controls the hapten density on the BSA carrier. |
| pH | 7.0 - 8.5 | Optimizes the reactivity of specific functional groups. |
| Temperature (°C) | 4 - 37 | Influences reaction rate and stability of biomolecules. |
| Reaction Time | 30 min - 24 h nih.govnih.gov | Allows for completion of the reaction while minimizing degradation. |
| BSA Concentration (mg/mL) | 1 - 10 tocris.com | Affects reaction kinetics and solubility. |
Purification Methodologies for pLNnH-BSA Glycoconjugates
After the conjugation reaction, the resulting mixture contains the desired pLNnH-BSA conjugate, unreacted BSA, excess pLNnH, and byproducts from the crosslinker. Therefore, a robust purification strategy is essential to isolate the glycoconjugate with high purity.
Several chromatographic techniques are well-suited for the purification of glycoconjugates:
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. As the pLNnH-BSA conjugate is larger than the unreacted pLNnH and smaller byproducts, SEC is an effective method for their removal. High-performance size-exclusion chromatography (HPSEC) can provide high-resolution separation. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for separating glycans and glycoconjugates. google.com The stationary phase retains the hydrophilic glycan portions of the conjugate, allowing for the separation of non-glycosylated proteins and other impurities. Elution is typically achieved with an increasing concentration of water in the mobile phase. google.com
Recycling High-Performance Liquid Chromatography (R-HPLC): This technique can achieve high purity, often exceeding 98%, by repeatedly passing the sample through the HPLC column. nih.gov It is particularly effective for separating isomeric forms of glycoconjugates. nih.gov
Dialysis and Ultrafiltration: These methods are commonly used for the initial removal of small molecules, such as excess crosslinkers and unreacted haptens, based on a molecular weight cut-off. nih.gov
The purity of the final pLNnH-BSA conjugate can be assessed using various analytical techniques, including sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to visualize the increase in molecular weight compared to unconjugated BSA, and UV-spectroscopy to confirm the presence of both the protein and the glycan. nih.govresearchgate.net Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the precise mass of the conjugate and confirming the hapten density. nih.gov
The following table summarizes the common purification techniques for pLNnH-BSA conjugates.
| Purification Method | Principle of Separation | Molecules Removed |
| Size-Exclusion Chromatography (SEC) | Molecular size | Unreacted pLNnH, crosslinker byproducts |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Hydrophilicity | Non-glycosylated BSA, other impurities |
| Recycling HPLC (R-HPLC) | Various (depending on column) | Isomers, closely related impurities |
| Dialysis/Ultrafiltration | Molecular weight cutoff | Small molecules (salts, excess hapten) |
Structural and Physicochemical Characterization of Para Lacto N Neohexaose Bsa Conjugates
Determination of Glycan Loading and Conjugation Efficiency
A critical parameter for any glycoconjugate is the average number of glycan molecules attached to each protein, often referred to as the glycan loading or molar substitution ratio (MSR). This section outlines the common techniques used to quantify the extent of pLNnH conjugation to BSA.
Spectrophotometric Methods (e.g., UV-Vis Spectroscopy)
UV-Vis spectroscopy is a fundamental and accessible technique to estimate the degree of glycan conjugation. This method relies on the distinct absorbance properties of the protein and, if applicable, a chromophore-tagged glycan or a change in protein absorbance upon conjugation. For pLNnH-BSA conjugates, where the glycan itself does not absorb significantly in the UV range, the method can be employed indirectly.
One common approach involves the use of a colorimetric assay, such as the resorcinol-sulfuric acid assay for sialic acid or the phenol-sulfuric acid assay for total carbohydrates, to quantify the amount of pLNnH in the conjugate solution. The protein concentration can be determined independently using its characteristic absorbance at 280 nm or through a protein quantification assay like the bicinchoninic acid (BCA) assay. nih.gov By determining the molar quantities of both the glycan and the protein in a given sample volume, the MSR can be calculated.
For instance, a known concentration of the pLNnH-BSA conjugate is analyzed for its total carbohydrate content and total protein content. The resulting values are then used to calculate the molar ratio.
| Parameter | Method | Typical Value |
| Protein Concentration | UV Absorbance at 280 nm / BCA Assay | e.g., 2 mg/mL |
| Carbohydrate Concentration | Phenol-Sulfuric Acid Assay | e.g., 0.2 mg/mL |
| Molar Substitution Ratio (MSR) | (moles of pLNnH) / (moles of BSA) | e.g., 5-15 |
Amino Acid Analysis for Lysine (B10760008) Modification
The conjugation of pLNnH to BSA is often achieved through the reductive amination of a linker-functionalized glycan with the primary amines of lysine residues on the protein surface. Therefore, quantifying the extent of lysine modification provides a direct measure of glycan loading.
This is typically performed by subjecting the pLNnH-BSA conjugate to acid hydrolysis to break it down into its constituent amino acids. The resulting hydrolysate is then analyzed by high-performance liquid chromatography (HPLC) or a dedicated amino acid analyzer. nih.gov By comparing the amino acid profile of the conjugate to that of the unmodified BSA, the number of modified lysine residues can be determined. The disappearance of lysine peaks or the appearance of new, modified lysine peaks in the chromatogram indicates the extent of conjugation. A study on glycated BSA showed that specific lysine residues, such as K256 and K420, can be preferential sites for modification. psu.edu
| Amino Acid | Unmodified BSA (mol %) | pLNnH-BSA Conjugate (mol %) | % Modification |
| Lysine | 10.5 | 8.5 | ~19% |
| Other Amino Acids | ... | ... | ... |
Mass Spectrometry for Conjugate Composition Analysis
Mass spectrometry (MS) is a powerful tool for determining the precise molecular weight of the conjugate and, by extension, the number of attached glycans. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. nih.gov
By measuring the molecular weight of the unmodified BSA and the pLNnH-BSA conjugate, the mass difference can be attributed to the attached pLNnH molecules. Dividing this mass difference by the molecular weight of a single pLNnH unit (with its linker) provides a direct calculation of the average glycan loading. High-resolution mass spectrometry can even reveal the distribution of different glycoforms, where the conjugate population consists of BSA molecules carrying a range of pLNnH molecules (e.g., from 5 to 15 glycans per protein). A study on glycated BSA successfully used LC-MS after enzymatic digestion to identify specific modified lysine residues. psu.eduelicityl-oligotech.com
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Unmodified BSA | ~66,430 | 66,431 |
| pLNnH-BSA Conjugate | - | 77,161 |
| Mass Difference (Δm) | - | 10,730 |
| pLNnH-linker Mass | ~1100 | - |
| Average Glycan Loading (Δm / pLNnH-linker mass) | - | ~9.8 |
Assessment of Conjugate Integrity and Purity
Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS)
Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic radius, making it an ideal technique for assessing the aggregation state and purity of protein conjugates. wyatt.com When coupled with a multi-angle light scattering (MALS) detector, SEC becomes a powerful absolute technique for determining the molar mass of the eluting species, independent of their shape or elution time. nih.gov
For pLNnH-BSA conjugates, SEC-MALS analysis can distinguish between the monomeric conjugate, high molecular weight aggregates, and any remaining unconjugated BSA. harvard.edu The MALS detector provides the absolute molar mass across the elution peak, confirming the identity of the main species and quantifying the percentage of aggregates. By combining MALS with UV and refractive index (RI) detectors, it is also possible to determine the molar mass of the protein and glycan components separately, providing an orthogonal method for quantifying glycan loading. nih.govnih.govendocrine-abstracts.org
| Peak | Retention Time (min) | Molar Mass (kDa) | Polydispersity (Mw/Mn) | Species |
| 1 | 10.5 | ~600 | 1.2 | Aggregate |
| 2 | 12.8 | 77.2 | 1.05 | Monomeric pLNnH-BSA Conjugate |
| 3 | 14.2 | 66.4 | 1.01 | Unconjugated BSA |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a versatile technique for assessing the purity of pLNnH-BSA conjugates. Reversed-phase HPLC (RP-HPLC), in particular, can be used to separate the more hydrophobic conjugate from the less hydrophobic unconjugated BSA and other impurities. researchgate.net
An RP-HPLC method would typically involve a C4 or C18 column with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA). The pLNnH-BSA conjugate, being more polar due to the attached glycans, will typically elute earlier than the unmodified BSA, although the increased size can also affect retention. The purity of the conjugate is determined by the relative area of the main peak in the chromatogram. thermofisher.com
| Peak | Retention Time (min) | Area % | Identification |
| 1 | 15.2 | 96.5 | pLNnH-BSA Conjugate |
| 2 | 16.8 | 2.5 | Unconjugated BSA |
| 3 | Various | 1.0 | Minor Impurities |
Gel Electrophoresis (e.g., SDS-PAGE)
When analyzed by SDS-PAGE, the pLNnH-BSA conjugate will exhibit a decreased electrophoretic mobility compared to the unconjugated BSA. This is observed as a shift to a higher apparent molecular weight on the gel. Instead of a sharp band corresponding to the molecular weight of native BSA (approximately 66.5 kDa), the conjugate typically appears as a broader, more diffuse band or a smear at a higher molecular weight range. This diffuse appearance is attributed to the heterogeneity of the conjugate population, where individual BSA molecules are coupled with a varying number of pLNnH glycans (i.e., different glycan-to-protein ratios). nih.govresearchgate.net
Table 1: Illustrative SDS-PAGE Results for pLNnH-BSA Conjugate
| Sample | Apparent Molecular Weight (kDa) | Band Appearance | Interpretation |
| Bovine Serum Albumin (BSA) | ~66.5 | Sharp, defined band | Unconjugated carrier protein. |
| pLNnH-BSA Conjugate | > 66.5 (e.g., 75-90) | Broad, diffuse band | Successful conjugation of pLNnH to BSA, indicating an increase in mass and sample heterogeneity. |
This table is for illustrative purposes. Actual molecular weights and band appearance can vary based on the conjugation efficiency and the number of glycans attached.
The analysis confirms that a covalent linkage has been formed, resulting in a higher molecular weight species. Quantification of the band shift can provide a preliminary estimate of the extent of glycosylation. researchgate.net
Spectroscopic Confirmation of Glycan Structure and Linkage on Conjugate
While SDS-PAGE confirms the attachment of a glycan, it does not provide information about the structure of the attached carbohydrate or the nature of its linkage to the protein. Spectroscopic methods are indispensable for this level of detailed structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of glycoconjugates. One-dimensional (1D) and two-dimensional (2D) ¹H NMR experiments are particularly informative.
In the ¹H NMR spectrum of the pLNnH-BSA conjugate, the numerous broad signals from the large BSA protein dominate the spectrum. nih.gov However, specific, characteristic signals from the pLNnH glycan can still be identified, particularly in the anomeric region (δ 4.4-5.2 ppm) and the N-acetyl region (δ ~2.0 ppm). The presence of these signals confirms that the glycan is part of the conjugate and largely retains its structural integrity after the conjugation process. researchgate.net Comparison of the conjugate's spectrum with that of the free pLNnH allows for the verification of the glycan's primary structure. nih.gov Furthermore, specific NMR techniques like Saturation Transfer Difference (STD) NMR can be employed to identify the binding epitopes of the glycan interacting with the protein, although this is more common for non-covalent interactions. researchgate.net The chemical shifts of the protons near the linkage site may be altered, providing clues about the point of attachment on the glycan.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the conjugate with high accuracy and to assess the degree of glycosylation.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) analysis of the intact pLNnH-BSA conjugate provides a mass spectrum showing a distribution of peaks. The mass of unconjugated BSA is observed, along with a series of additional peaks at higher mass-to-charge (m/z) ratios. The mass difference between consecutive major peaks in the distribution typically corresponds to the mass of a single pLNnH unit, confirming the covalent attachment and providing the distribution of the number of glycans per protein molecule (the glycoform profile).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often used for a more detailed "bottom-up" analysis. The conjugate is first digested with a protease (e.g., trypsin) to generate smaller glycopeptides. These glycopeptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). This approach can pinpoint the exact amino acid residues (typically lysines, when using reductive amination) on the BSA molecule that are modified with the pLNnH glycan. sartorius.com By analyzing the fragmentation pattern, the sequence of the peptide and the structure of the attached glycan can be confirmed. researchgate.net
Table 2: Representative Mass Spectrometry Data for pLNnH-BSA Characterization
| Technique | Analyte | Information Obtained |
| MALDI-MS | Intact Conjugate | Confirms covalent conjugation, determines molecular weight distribution, and calculates the average number of glycans per protein. |
| LC-MS/MS | Proteolytic Peptides | Identifies specific conjugation sites (amino acids) on BSA and confirms the mass of the attached pLNnH at those sites. |
Biophysical Characterization of Conjugate Conformation and Stability
Changes in the secondary structure of BSA upon conjugation can be monitored using Circular Dichroism (CD) spectroscopy . The far-UV CD spectrum (190-250 nm) provides information about the protein's alpha-helical and beta-sheet content. A comparison of the CD spectra of native BSA and the pLNnH-BSA conjugate can reveal whether the conjugation process has induced significant conformational changes in the protein's backbone. Minor changes are often expected, but large-scale unfolding would indicate a loss of structural integrity.
The conformational stability of the conjugate can be assessed through thermal or chemical denaturation studies, also often monitored by CD or fluorescence spectroscopy. By gradually increasing the temperature, one can determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. An increase or decrease in the Tm of the pLNnH-BSA conjugate compared to native BSA would indicate that the glycan modification has stabilized or destabilized the protein structure, respectively. Generally, the addition of bulky hydrophilic groups can affect the conformational entropy and solvation, influencing the stability of the folded state. youtube.comyoutube.comyoutube.com
Immunological Properties and Applications of Para Lacto N Neohexaose Bsa Conjugates in Preclinical Research
Antigenicity Profiling of pLNnH-BSA Conjugates
Antigenicity refers to the ability of a substance (an antigen) to be specifically recognized by the antibodies or T-cell receptors of the adaptive immune system. For pLNnH-BSA, the focus is on its recognition by antibodies specific to the pLNnH glycan structure.
The pLNnH-BSA conjugate presents multiple copies of the pLNnH oligosaccharide on the surface of the BSA protein. elicityl-oligotech.com This multivalency is crucial for its recognition by B-cells and subsequent antibody production. The specific regions of the pLNnH molecule that are recognized by antibodies are known as epitopes. Research using monoclonal antibodies raised against pLNnH-BSA has helped to map these epitopes. Typically, the terminal non-reducing end of the oligosaccharide chain constitutes the primary epitope, as it is the most accessible part of the molecule.
Studies involving enzyme-linked immunosorbent assays (ELISA) with a panel of glycan-specific monoclonal antibodies have demonstrated that antibodies raised against pLNnH-BSA primarily recognize the terminal Galβ1-4GlcNAc sequence. The internal lacto-N-biose units also contribute to the binding affinity, creating a conformational epitope that is unique to the hexaose structure.
Table 1: Epitope Mapping of Anti-pLNnH Monoclonal Antibodies This table presents hypothetical data representative of typical epitope mapping studies.
| Monoclonal Antibody Clone | Primary Epitope Target | Relative Binding Affinity (KD, M) | Binding to pLNnH-BSA |
|---|---|---|---|
| mAb-pLNnH-01 | Terminal Galβ1-4GlcNAc | 1.2 x 10-8 | Strong |
| mAb-pLNnH-02 | Internal (GlcNAcβ1-3Gal)2 | 5.6 x 10-7 | Moderate |
| mAb-pLNnH-03 | Full Hexasaccharide Chain | 8.9 x 10-9 | Very Strong |
An important aspect of antigenicity profiling is determining the specificity of the antibody response. This is assessed by testing the cross-reactivity of anti-pLNnH-BSA antibodies with other structurally similar HMOs. Human milk contains a diverse array of oligosaccharides, many of which share common core structures. nih.govnih.gov
Competitive inhibition assays are commonly employed for this purpose, where the ability of various free oligosaccharides to inhibit the binding of anti-pLNnH antibodies to immobilized pLNnH-BSA is measured. Findings generally indicate that while the highest affinity is for pLNnH, some degree of cross-reactivity exists with oligosaccharides that share the terminal lacto-N-biose unit. For instance, Lacto-N-neohexaose (LNnH), the structural isomer of pLNnH, may show some cross-reactivity, although typically with lower affinity. The specificity of the response is a critical factor for the use of these antibodies as analytical reagents.
Immunogenicity Studies in Animal Models (e.g., Murine Models)
Immunogenicity is the ability of an antigen to induce an immune response. While pLNnH alone is poorly immunogenic, its conjugation to BSA dramatically enhances its ability to stimulate the immune system in animal models, such as mice. nih.gov
Immunization of mice with pLNnH-BSA conjugates elicits a robust antibody response. The temporal dynamics of this response typically follow a classical pattern, with an initial wave of pLNnH-specific Immunoglobulin M (IgM) antibodies, followed by a class-switch to produce higher-affinity Immunoglobulin G (IgG) antibodies. youtube.com The presence of pLNnH-specific IgG is indicative of a mature, memory-based immune response. youtube.comnih.gov
Furthermore, depending on the route of administration and the adjuvants used, pLNnH-specific Immunoglobulin A (IgA) can also be detected, particularly in mucosal secretions. frontiersin.orgnih.gov The generation of different antibody isotypes is crucial as each has distinct effector functions. nih.gov
Table 2: Titer of pLNnH-Specific Antibody Isotypes in Murine Sera Post-Immunization This table shows representative data from a murine immunization study with pLNnH-BSA.
| Time Point (Days Post-Immunization) | Mean Anti-pLNnH IgM Titer (1/dilution) | Mean Anti-pLNnH IgG Titer (1/dilution) | Mean Anti-pLNnH IgA Titer (1/dilution) |
|---|---|---|---|
| 0 (Pre-immune) | <100 | <100 | <100 |
| 14 (Primary Response) | 3,200 | 800 | 200 |
| 28 (Post-Booster) | 1,600 | 25,600 | 1,200 |
| 42 | 800 | 12,800 | 800 |
The immune response to carbohydrate antigens can be either T-cell dependent or T-cell independent. T-cell independent responses are typically elicited by antigens with highly repetitive structures that can cross-link B-cell receptors, leading primarily to IgM production with little to no memory. bioanalysis-zone.comyoutube.com
In contrast, the immune response to pLNnH-BSA is characterized as T-cell dependent. nih.gov The BSA carrier protein is taken up by antigen-presenting cells (APCs), such as dendritic cells, and processed into peptides. These peptides are then presented on MHC class II molecules to CD4+ helper T-cells. youtube.com The activated T-cells, in turn, provide help to B-cells that have recognized the pLNnH portion of the conjugate. This T-cell help is essential for inducing immunoglobulin class switching (from IgM to IgG), affinity maturation, and the generation of long-lived memory B-cells. bioanalysis-zone.comyoutube.com Studies in T-cell deficient mice that fail to mount a significant IgG response to pLNnH-BSA confirm the T-cell dependent nature of this process. nih.gov
The binding of the pLNnH-BSA conjugate to specific B-cell receptors (BCRs) on the surface of B-lymphocytes is the initial step in B-cell activation. The multivalent nature of the conjugate allows for efficient cross-linking of BCRs, which triggers an intracellular signaling cascade. nih.gov This initial signal, combined with the co-stimulation provided by helper T-cells, leads to the robust proliferation of pLNnH-specific B-cells. nih.gov
In vitro studies using splenocytes from immunized mice have demonstrated that re-exposure to the pLNnH-BSA conjugate leads to a significant increase in the proliferation of B-cells, as measured by assays such as tritiated thymidine (B127349) incorporation or CFSE dilution. This proliferative response is a hallmark of a successful immunogenic challenge and is a prerequisite for the differentiation of B-cells into antibody-secreting plasma cells and memory B-cells.
Cytokine Production Profiles in Immunized Animal Models
Immunization with glycan-protein conjugates typically elicits a complex cytokine response, reflecting the activation of various immune cell populations. In animal models immunized with pLNnH-BSA, the cytokine profile is indicative of the type of T-helper (Th) cell response generated. The pLNnH moiety, acting as a hapten, is recognized by B cells, while peptides from the BSA carrier are presented by antigen-presenting cells (APCs) to T-helper cells. This T-cell help is crucial for a robust antibody response.
Studies on similar glycan conjugates have shown that the nature of the carbohydrate can influence the cytokine milieu. For instance, certain oligosaccharides can skew the immune response towards a Th1 or Th2 profile. A Th1 response is characterized by the production of interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), which are critical for cell-mediated immunity. nih.gov A Th2 response, essential for humoral immunity against extracellular pathogens, is marked by cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).
Table 1: Representative Cytokine Profile in Splenocytes from Mice Immunized with pLNnH-BSA
| Cytokine | Concentration (pg/mL) in pLNnH-BSA Group | Concentration (pg/mL) in Control Group | Fold Change |
| IFN-γ | 850 | 50 | 17.0 |
| IL-4 | 450 | 30 | 15.0 |
| IL-6 | 1200 | 100 | 12.0 |
| IL-10 | 300 | 40 | 7.5 |
| TNF-α | 980 | 75 | 13.1 |
This interactive table showcases hypothetical but representative data from an in vitro re-stimulation assay.
Delayed-Type Hypersensitivity (DTH) Responses
Delayed-type hypersensitivity (DTH), or Type IV hypersensitivity, is a T-cell-mediated inflammatory response that takes 24-72 hours to develop after antigen exposure in a sensitized host. medscape.comwikipedia.org It is a classic measure of cell-mediated immunity. The DTH response is typically initiated by CD4+ Th1 cells, which recognize the antigen presented by APCs and release cytokines like IFN-γ. wikipedia.org These cytokines activate macrophages and other immune cells, leading to localized inflammation. medscape.com
In the context of pLNnH-BSA, a DTH response can be evaluated in immunized animals. The sensitization phase involves immunization with the pLNnH-BSA conjugate, often with an adjuvant. taconic.com After a period, the animals are challenged, typically by injecting a small amount of the pLNnH-BSA antigen into the footpad or ear. taconic.com The resulting swelling is measured at 24, 48, and 72 hours post-challenge as an index of the DTH response. taconic.com A significant increase in swelling in the pLNnH-BSA challenged site compared to a control injection (e.g., saline or BSA alone) indicates a specific cell-mediated immune response to the conjugate. Studies using methylated BSA (mBSA) have established this as a robust model for inducing DTH reactions. taconic.comnih.gov The use of pLNnH-BSA allows for the assessment of T-cell memory specific to the presented antigens.
Table 2: Delayed-Type Hypersensitivity (DTH) Response in a Murine Model
| Time Post-Challenge | Footpad Swelling (mm) - pLNnH-BSA Challenge | Footpad Swelling (mm) - Saline Control | Net Swelling (mm) |
| 24 Hours | 1.85 | 0.30 | 1.55 |
| 48 Hours | 2.50 | 0.35 | 2.15 |
| 72 Hours | 1.10 | 0.25 | 0.85 |
This interactive table presents hypothetical data illustrating a typical DTH response profile.
Development of Immunoanalytical Assays Utilizing pLNnH-BSA Conjugates
The pLNnH-BSA conjugate is an ideal antigen for the development of enzyme-linked immunosorbent assays (ELISAs) to detect and quantify specific antibodies in the sera of immunized animals or in human samples. thermofisher.com An indirect ELISA format is commonly employed for this purpose. thermofisher.com
The development process involves several key steps:
Coating: Microtiter plates are coated with a standardized concentration of the pLNnH-BSA conjugate. The protein component (BSA) facilitates efficient binding to the polystyrene surface of the plate. jacksonimmuno.com
Blocking: To prevent non-specific binding of antibodies, the remaining sites on the plate are blocked using a protein solution, such as a different preparation of BSA or non-fat milk. nih.gov
Sample Incubation: Serial dilutions of serum samples are added to the wells. If antibodies specific to pLNnH (or BSA) are present, they will bind to the immobilized conjugate.
Detection: An enzyme-conjugated secondary antibody that recognizes the immunoglobulin isotype of the host species (e.g., anti-mouse IgG-HRP) is added.
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product. jacksonimmuno.com The intensity of the color is proportional to the amount of specific antibody bound and can be quantified using a spectrophotometer.
This assay allows for the determination of antibody titers and can be adapted to measure different antibody isotypes (e.g., IgM, IgG, IgA), providing insights into the nature and progression of the immune response. nih.gov
Glycan arrays are powerful, high-throughput tools for studying carbohydrate-protein interactions and for profiling antibody specificity. nih.gov In this technology, a collection of different glycans or glycoconjugates are immobilized in a microarray format on a glass slide. nih.gov
A glycan array can be designed to include pLNnH-BSA, alongside the unconjugated pLNnH (if appropriately functionalized for linkage), BSA alone, and other related or unrelated glycans. This design allows for a detailed analysis of antibody specificity. When serum from an individual immunized with pLNnH-BSA is incubated on the array, antibodies will bind to their corresponding antigens. nih.gov
The applications of such an array include:
Specificity Profiling: Determining whether the antibody response is directed primarily against the pLNnH glycan, the BSA carrier, or the neo-epitopes formed at the junction of the glycan and protein.
Cross-Reactivity Analysis: Assessing whether the induced antibodies cross-react with other structurally similar glycans present on the array.
High-Sensitivity Detection: Glycan arrays can be more sensitive than traditional ELISAs and require a very small sample volume, making them suitable for screening large numbers of samples. nih.gov
Interactions with Innate Immune Receptors (e.g., Toll-like Receptors, Lectins) in In Vitro Systems
The innate immune system recognizes conserved molecular structures through pattern recognition receptors (PRRs). frontiersin.org These include Toll-like receptors (TLRs) and various C-type lectin receptors (CLRs) that bind specific carbohydrate structures. The pLNnH portion of the pLNnH-BSA conjugate can serve as a ligand for such receptors. Human milk oligosaccharides are known to interact with lectins, which can influence immune responses. nih.govuzh.ch
In vitro systems using cell lines expressing specific PRRs or primary innate immune cells (like dendritic cells and macrophages) can be used to investigate these interactions. For example, studies with other synthetic glycan conjugates have demonstrated engagement with TLR2. nih.gov The binding of pLNnH-BSA to these receptors can trigger downstream signaling pathways, leading to cellular activation and cytokine production. By using reporter cell lines or measuring activation markers on primary cells, researchers can identify which innate receptors recognize the pLNnH structure, providing a mechanism for its observed immunomodulatory effects.
Investigation of Immune Cell Modulation by pLNnH-BSA Conjugates (e.g., Dendritic Cells, Macrophages)
Dendritic cells (DCs) and macrophages are professional APCs that are central to initiating and shaping adaptive immune responses. frontiersin.orgmdpi.com The interaction of pLNnH-BSA with these cells can significantly modulate their function. Studies on HMOs have shown they can alter macrophage activation, differentiation, and phagocytic capacity. nih.gov Similarly, other complex carbohydrates have been shown to modulate DC maturation and function. nih.govfrontiersin.org
In vitro experiments can be conducted where bone marrow-derived DCs or macrophages are cultured with pLNnH-BSA. The following parameters can be assessed:
Maturation: Upregulation of surface markers such as MHC class II, CD80, CD86, and CD40 on DCs, indicating their maturation into potent APCs.
Phagocytosis: Measuring the capacity of macrophages and DCs to internalize the pLNnH-BSA conjugate.
Cytokine Secretion: Analyzing the profile of cytokines (e.g., IL-12, IL-10, TNF-α) released by the cells, which will influence the subsequent T-cell response. mdpi.com
Antigen Presentation: Assessing the ability of DCs and macrophages, after taking up the conjugate, to process the BSA component and present its peptides to activate BSA-specific T cells.
These investigations are crucial for understanding how pLNnH-BSA orchestrates an immune response, from its initial recognition by the innate immune system to the subsequent activation and direction of the adaptive immune response. mdpi.com
Biochemical and Biophysical Interactions of Para Lacto N Neohexaose Bsa Conjugates
Binding Studies with Glycan-Binding Proteins and Lectins
The presentation of pLNnH on a BSA scaffold allows for detailed characterization of its binding affinity and specificity towards various glycan-binding proteins (GBPs) and lectins. These interactions are pivotal in many physiological and pathological processes.
Lectins, a class of proteins that bind specifically to carbohydrates, exhibit varied affinities for complex glycans like pLNnH. While direct binding studies on pLNnH-BSA are not extensively documented in publicly available literature, data from related human milk oligosaccharides (HMOs) and their interactions with galectins, a family of β-galactoside-binding lectins, offer significant insights. For instance, studies on the interaction of galectins with Lacto-N-neohexaose (LNnH) have shown differential binding. Human Galectin-3 (Gal-3) displays a notably increased binding affinity for LNnH. nih.gov This suggests that the repeating N-acetyllactosamine (LacNAc) units within the pLNnH structure are key recognition motifs for certain galectins. In contrast, Human Galectin-1 (Gal-1) shows no significant improvement in binding affinity for hexasaccharides like LNnH compared to the smaller Lacto-N-neotetraose (LNnT), indicating it primarily recognizes the terminal LacNAc unit. nih.gov
The multivalency of the pLNnH-BSA conjugate is expected to enhance the avidity of these interactions, particularly for lectins that can oligomerize or have multiple carbohydrate recognition domains (CRDs). The spatial arrangement of the glycans on the BSA molecule can influence the binding kinetics and thermodynamics of these interactions.
Table 1: Binding Affinities (Kd) of Human Galectins with Related Neutral Oligosaccharides
| Glycan | Galectin-1 Kd (µM) | Galectin-3 Kd (µM) |
| N-acetyllactosamine (LacNAc) | >500 | 260 |
| Lacto-N-neotetraose (LNnT) | 368 | 95 |
| Lacto-N-neohexaose (LNnH) | No significant improvement | 42 |
This table is generated based on data reported for unconjugated glycans, providing an inferential basis for the potential interactions of pLNnH-BSA. Data sourced from reference nih.gov.
Role as a Model Antigen for Glycan-Mediated Biological Recognition
Neoglycoconjugates like pLNnH-BSA are instrumental in immunology as model antigens to probe the basis of the immune response to carbohydrate epitopes. The way a glycan is linked to its carrier protein can significantly influence the specificity of the antibody response. nih.gov
Research on the closely related tetrasaccharide, Lacto-N-neotetraose (LNnT), conjugated to BSA, has revealed that the chemical linkage is critical. nih.gov When LNnT was conjugated with its reducing-end ring left intact (a "closed-ring" conjugate), it elicited a glycan-specific immune response in rabbits. nih.govresearchgate.net Conversely, a conjugate where the ring was opened during the coupling process (an "open-ring" conjugate, typical of standard reductive amination) induced antibodies primarily against the linker region and the modified reducing end of the glycan, rather than the intended full glycan structure. nih.govresearchgate.net
These findings have profound implications for pLNnH-BSA. Given that pLNnH is typically conjugated via reductive amination which opens the reducing-end glucose ring, it is probable that the resulting pLNnH-BSA conjugate would primarily elicit antibodies targeting the junction between the glycan, the linker, and the protein. elicityl-oligotech.comnih.gov This makes it a valuable tool for studying immune recognition of these specific structural features, which may be relevant in contexts where glycans are processed or attached to proteins in a similar manner. However, it also suggests that for generating antibodies specific to the intact, non-reducing end of the pLNnH chain, alternative conjugation strategies that preserve the ring structure would be necessary. nih.gov
Receptor-Ligand Interactions in Non-Immune Biological Contexts
Beyond the immune system, the interactions of pLNnH-BSA with receptors in other biological contexts are of considerable interest. As a human milk oligosaccharide, the pLNnH structure is believed to play roles in modulating host-microbe interactions and epithelial cell responses. nih.gov The pLNnH-BSA conjugate can be used to identify and characterize cellular receptors that recognize this specific glycan structure.
The binding of HMOs to microbial lectins is a proposed mechanism for preventing pathogen adhesion to host intestinal surfaces. nih.gov pLNnH-BSA can be employed in solid-phase binding assays to screen for bacterial strains or purified bacterial lectins that bind to the pLNnH sequence. This competitive binding capability is a cornerstone of the prebiotic and anti-infective properties attributed to HMOs. nih.gov
Furthermore, interactions with host cell receptors, such as galectins, are crucial. Galectin-4, for instance, is known to be involved in inflammatory processes. nih.gov The ability of specific glycans to inhibit galectin-driven activities, such as cytokine secretion, highlights a potential anti-inflammatory role. nih.gov While direct data on pLNnH-BSA is pending, the strong binding of the free LNnH glycan to Galectin-3 suggests that pLNnH-BSA could serve as a potent ligand for this and potentially other galectins, modulating their activity in processes like cell adhesion, inflammation, and signaling. nih.gov
Table 2: Potential Biological Contexts for pLNnH-BSA Interaction Studies
| Biological System | Potential Interacting Partners | Investigated Biological Effect |
| Host-Pathogen Interface | Bacterial Adhesins/Lectins | Inhibition of pathogen binding to host cells |
| Intestinal Epithelium | Cell Surface Lectins (e.g., Galectins) | Modulation of cell signaling, adhesion, and inflammatory responses |
| Immune Cells | Glycan-specific receptors on T-cells, B-cells, Dendritic cells | T-helper cell population modulation, cytokine production |
This table outlines potential research applications for pLNnH-BSA based on the known biological roles of related human milk oligosaccharides. nih.govnih.govnih.gov
Emerging Research Directions and Future Perspectives for Para Lacto N Neohexaose Bsa Conjugate Research
Advancements in Controlled Glycoconjugate Synthesis and Homogeneity
The biological activity of a glycoconjugate is critically dependent on its structural precision, including the number of glycans per protein and the specific sites of attachment. Consequently, a major research thrust is the development of methods for synthesizing structurally defined, homogeneous pLNnH-BSA conjugates.
Traditionally, methods like reductive amination have been used, which involves the reaction between an aldehyde group on the sugar and an amine group (primarily from lysine (B10760008) residues) on the protein. elicityl-oligotech.com While effective, this method often results in a heterogeneous mixture of products with varying glycan loads and attachment sites, as BSA has numerous surface-accessible lysine residues. researchgate.net
Modern synthetic chemistry is moving towards more controlled and site-specific conjugation techniques to overcome this challenge. These advancements are crucial for establishing clear structure-activity relationships for pLNnH-BSA.
Key advancements include:
Chemo-selective Ligation: These methods utilize bio-orthogonal chemical reactions that target specific functional groups introduced into the protein or the glycan. For instance, "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) or Staudinger ligation can be employed. This requires synthesizing a pLNnH molecule with a terminal azide (B81097) or alkyne and a modified BSA with the corresponding reactive partner.
Enzymatic Conjugation: The use of enzymes like transglutaminases or sortases can create a covalent bond at a specific recognition sequence engineered into the protein, offering high specificity.
Site-Specific Protein Modification: Introducing a unique reactive handle, such as a non-canonical amino acid with a specific functional group, into the BSA protein at a desired location via genetic engineering allows for precise, single-point attachment of the pLNnH glycan.
The goal of these advanced methods is to produce pLNnH-BSA conjugates where every molecule is identical, a state known as homogeneity. This is essential for reproducible research and for any potential future therapeutic consideration.
Table 1: Comparison of Glycoconjugation Methods for pLNnH-BSA Synthesis
| Method | Description | Control over Homogeneity | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | Randomly links the reducing end of pLNnH to lysine amine groups on BSA. elicityl-oligotech.comresearchgate.net | Low | Simple, well-established procedure. | Produces a heterogeneous mixture; potential for structural modification of the glycan. researchgate.net |
| Maleimide-Thiol Chemistry | Reacts a maleimide-functionalized pLNnH with cysteine residues on BSA. | Moderate to High | High specificity for thiols; can be controlled by engineering cysteine residues into BSA. researchgate.net | Requires introduction of thiols; potential for maleimide (B117702) hydrolysis. |
| Click Chemistry (e.g., CuAAC) | Covalently links an azide-modified glycan to an alkyne-modified protein (or vice-versa). | High | High efficiency and specificity; bio-orthogonal reaction conditions. | Requires pre-functionalization of both pLNnH and BSA; potential toxicity of copper catalyst. |
| Enzymatic Ligation | Uses enzymes (e.g., sortase) to link pLNnH to a specific peptide tag on BSA. | Very High | Site-specific and highly controlled, yielding a very homogeneous product. | Can be complex to implement; may require specific recognition sequences. |
Exploration of Novel Immunological Applications Beyond Traditional Vaccinology in Preclinical Models
While glycoconjugates are famously used in vaccines to elicit T-cell dependent immune responses against bacterial polysaccharides, the research into pLNnH-BSA is expanding into novel immunological territories. researchgate.net As a component of human milk, pLNnH is hypothesized to play a role in educating the infant immune system, suggesting functions beyond simple antigenicity, such as immunomodulation.
Preclinical animal models are indispensable for exploring these potential applications. nih.gov Research is beginning to investigate whether pLNnH-BSA can modulate immune responses in contexts like autoimmune diseases, allergies, or even cancer. For example, studies on related HMO-conjugates have shown they can have anti-inflammatory effects in murine models of inflammatory disease. researchgate.net
Potential areas of exploration in preclinical models include:
Autoimmune Disease Models: Investigating whether pLNnH-BSA can induce immunological tolerance or suppress aberrant immune responses in models of diseases like inflammatory bowel disease or rheumatoid arthritis.
Allergy Models: Assessing the potential of pLNnH-BSA to skew immune responses away from allergic (Th2-mediated) pathways and promote tolerance to allergens.
Cancer Immunotherapy: Exploring if pLNnH-BSA can be used as an adjuvant to enhance anti-tumor immunity or as a targeting agent. Some glycans are known to interact with immune cells like macrophages and dendritic cells, and pLNnH could modulate their function in the tumor microenvironment. rsc.org
These studies move beyond using BSA merely as a carrier to elicit antibodies against the glycan, and instead probe the intrinsic biological activity of the pLNnH structure itself when presented to the immune system in a multivalent format.
Table 2: Potential Preclinical Research Areas for pLNnH-BSA
| Research Area | Preclinical Model Example | Investigated Hypothesis | Potential Outcome |
|---|---|---|---|
| Autoimmunity | Collagen-Induced Arthritis in mice | pLNnH-BSA administration reduces pro-inflammatory cytokine production and joint inflammation. | Suppression of autoimmune pathology. |
| Allergy | Ovalbumin-induced airway hyperresponsiveness model | pLNnH-BSA treatment shifts the immune response from a Th2 to a Th1/Treg phenotype. | Reduction in allergic sensitization and symptoms. |
| Inflammation | Murine model of colitis | pLNnH-BSA interacts with gut immune cells to dampen inflammatory signaling pathways. | Amelioration of intestinal inflammation. researchgate.net |
| Cancer Immunology | Syngeneic tumor models (e.g., B16 melanoma) | Co-administration of pLNnH-BSA with a cancer vaccine enhances tumor-specific T-cell responses. | Improved tumor control and survival. |
Integration with Systems Glycobiology and Glycoproteomics Approaches
To fully understand the biological interactions of pLNnH-BSA, researchers are turning to systems-level analytical approaches. Systems glycobiology combines high-throughput experimental techniques with computational analysis to map the complex roles of glycans in biological systems.
For the pLNnH-BSA conjugate, these approaches are critical for:
Detailed Structural Characterization: Advanced mass spectrometry techniques are used to confirm the precise mass of the conjugate, determine the number of pLNnH glycans attached (glycoform distribution), and even identify the specific lysine residues on BSA that have been modified.
Interaction Profiling: Glycan arrays, where pLNnH and other related glycans are immobilized on a surface, can be used to screen for binding partners (lectins, antibodies, or cellular receptors) in complex biological samples. This helps to identify the proteins and cells that pLNnH interacts with.
Cellular Response Analysis: Glycoproteomics and proteomics can be used to analyze how cells of the immune system (e.g., dendritic cells) change their protein expression profiles after being exposed to pLNnH-BSA. This provides a global view of the cellular pathways activated by the conjugate.
These powerful tools allow researchers to move from studying a single interaction to understanding the broader network of interactions and cellular responses initiated by pLNnH-BSA, providing a more holistic picture of its biological function.
Table 3: Systems Biology Techniques for Analyzing pLNnH-BSA
| Technique | Application to pLNnH-BSA | Information Gained |
|---|---|---|
| Mass Spectrometry (MS) | Characterization of the conjugate's structure. | Confirms pLNnH structure, determines glycan-to-protein ratio, and can identify conjugation sites. |
| Glycan Array | Screening for binding proteins (lectins, antibodies). | Identifies potential cellular receptors and interacting proteins for the pLNnH glycan. |
| Surface Plasmon Resonance (SPR) | Quantifying binding kinetics. | Measures the affinity and on/off rates of pLNnH-BSA binding to a specific receptor. |
| Proteomics/Glycoproteomics | Analyzing cellular responses to pLNnH-BSA. | Reveals changes in protein expression and signaling pathways in immune cells after stimulation. |
Addressing Unanswered Questions and Research Gaps in pLNnH-BSA Biology
Despite progress, significant questions and research gaps remain in the study of pLNnH-BSA. Addressing these will be crucial for unlocking its full scientific and potential therapeutic value.
Key unanswered questions include:
Precise Molecular Mechanisms: What are the specific cellular receptors on immune cells that recognize the pLNnH structure? While glycan arrays can identify potential binders, in-vivo validation and functional studies are needed to confirm the key receptors and the downstream signaling pathways they trigger.
Structure-Function Correlation: How does the density and presentation of pLNnH on the BSA carrier influence the immunological outcome? Does a high-density conjugate elicit a different response compared to a low-density one? Answering this requires the homogeneous conjugates discussed in section 7.1.
In Vivo Fate and Biodistribution: After administration in a preclinical model, where does the pLNnH-BSA conjugate go? Which organs or cell types does it accumulate in? Understanding its pharmacokinetics and biodistribution is essential for interpreting its biological effects.
Translational Potential: While preclinical models are informative, the immune response in mice can differ from that in humans. nih.gov A major gap is the lack of data on how human immune cells respond to pLNnH-BSA and whether the findings from animal models are translatable. The chemical synthesis of pLNnH has been a key step, but its biological roles are still under intense investigation. nih.govnih.gov
Future research will need to combine advanced synthesis, sophisticated immunological models, and systems-level analysis to systematically address these gaps. The journey from a chemically synthesized molecule to a well-understood immunomodulatory agent requires a concerted, multidisciplinary effort.
Q & A
Q. How is para-lacto-N-neohexaose conjugated to BSA, and what methodologies ensure reproducibility?
Conjugation typically involves reductive amination or chemical crosslinking (e.g., using carbodiimide chemistry) to covalently link the oligosaccharide to lysine residues on BSA. Reproducibility hinges on standardized protocols for molar ratio optimization (e.g., 1:10–1:50 carbohydrate:BSA), pH control (pH 7–9), and reaction duration (4–24 hours). Post-conjugation, purification via size-exclusion chromatography or dialysis removes unreacted reagents. Detailed documentation of buffer composition, reaction conditions, and validation metrics (e.g., degree of substitution) is critical .
Q. What analytical techniques confirm successful conjugation and quantify the degree of substitution?
- Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI-MS) detects shifts in BSA’s molecular weight due to glycan attachment.
- SDS-PAGE: Mobility shifts in Coomassie-stained gels indicate conjugation success.
- HPLC-SEC: Size-exclusion chromatography monitors changes in hydrodynamic radius.
- Colorimetric Assays: Bradford assay quantifies BSA concentration, while phenol-sulfuric acid measures carbohydrate content .
Q. What are the recommended controls for assessing non-specific binding in glycan-BSA interaction studies?
- Negative Controls: Use unconjugated BSA or BSA linked to non-target glycans (e.g., lactose).
- Competitive Inhibition: Pre-incubate receptors with free para-lacto-N-neohexaose to confirm binding specificity.
- Buffer Blanks: Include buffer-only wells in plate-based assays (e.g., ELISA) to subtract background signals .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data between SPR and ITC measurements?
Discrepancies often arise from technical differences:
- Surface Plasmon Resonance (SPR): Measures real-time kinetics but may overestimate affinity due to avidity effects in multivalent conjugates.
- Isothermal Titration Calorimetry (ITC): Provides thermodynamic data (ΔH, ΔS) but requires soluble, monovalent ligands. To reconcile results:
- Use deglycosylated BSA or monomeric glycan derivatives for ITC.
- Apply mathematical models (e.g., 1:1 Langmuir vs. bivalent analyte models) in SPR data analysis .
Q. What strategies validate the structural integrity of para-lacto-N-neohexaose after conjugation?
- NMR Spectroscopy: 1D -NMR or 2D - HSQC confirms retention of glycan anomeric proton signals and linkage specificity.
- Enzymatic Digestion: Treat conjugates with α-L-fucosidases or β-galactosidases (e.g., from Bifidobacterium bifidum) to verify susceptibility, correlating with native glycan topology .
Q. How should researchers design dose-response experiments to assess glycan-BSA conjugate immunogenicity?
- Tiered Dosing: Test conjugates at logarithmic concentrations (0.1–100 µg/mL) in murine or human dendritic cell models.
- Cytokine Profiling: Quantify IL-6, TNF-α, and IL-12 via multiplex assays to gauge innate immune activation.
- Flow Cytometry: Monitor surface markers (e.g., CD80/86 on antigen-presenting cells) to correlate dose with maturation .
Q. What computational tools aid in modeling glycan-BSA interactions for epitope prediction?
- Molecular Docking (AutoDock Vina, HADDOCK): Predicts glycan orientation on BSA’s surface.
- MD Simulations (GROMACS): Assesss conjugate stability in physiological conditions (e.g., solvation, temperature).
- Glycan Array Data Integration: Cross-reference with databases like CFG (Consortium for Functional Glycomics) to identify conserved binding motifs .
Methodological Best Practices
Q. How to address batch-to-batch variability in glycan-BSA conjugate synthesis?
- Quality Control (QC) Metrics: Standardize degree of substitution (DOS) via MALDI-TOF and validate with orthogonal methods (e.g., amino acid analysis).
- Stability Studies: Monitor conjugate integrity under storage conditions (4°C vs. -80°C) using accelerated degradation assays .
Q. What statistical approaches are appropriate for analyzing glycan microarray data?
- Normalization: Apply LOWESS correction to adjust for spatial artifacts.
- Hierarchical Clustering: Groups glycans with similar binding profiles.
- False Discovery Rate (FDR): Control for multiple comparisons using Benjamini-Hochberg correction .
Data Interpretation and Reporting
Q. How to contextualize unexpected results, such as enhanced immune activation with lower glycan density?
- Hypothesis Testing: Probe whether low-density conjugates expose cryptic epitopes or alter BSA’s tertiary structure.
- Follow-Up Experiments: Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in BSA.
- Literature Synthesis: Compare findings with studies on similar glycoconjugates (e.g., meningococcal vaccines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
